molecular formula C22H25N3O4S2 B2721455 2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-7-methyl-1,3-benzothiazole CAS No. 886925-23-1

2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-7-methyl-1,3-benzothiazole

Cat. No.: B2721455
CAS No.: 886925-23-1
M. Wt: 459.58
InChI Key: IZUURRLWAFGZNM-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-7-methyl-1,3-benzothiazole (hereafter referred to as G856-9660) is a benzothiazole derivative with a molecular formula of C22H25N3O4S2 and a molecular weight of 459.59 g/mol . Its structure features:

  • A benzothiazole core substituted with a methoxy group at position 4 and a methyl group at position 5.
  • A piperazine ring linked to the benzothiazole via a carbonyl group.
  • A 4-(ethanesulfonyl)benzoyl moiety attached to the piperazine, contributing to its sulfonamide-based hydrophobicity.

Physicochemical and Pharmacokinetic Properties
Key properties include:

  • logP (Partition Coefficient): 3.269, indicating moderate lipophilicity.
  • Water Solubility (LogSw): -3.31, suggesting poor aqueous solubility .
  • Polar Surface Area (PSA): 67.12 Ų, reflecting moderate polarity.
  • Rotatable Bonds: 6, which may influence bioavailability and membrane permeability.
  • Hydrogen Bond Acceptors/Donors: 8 acceptors and 0 donors, critical for target binding and solubility .

Properties

IUPAC Name

(4-ethylsulfonylphenyl)-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-4-31(27,28)17-8-6-16(7-9-17)21(26)24-11-13-25(14-12-24)22-23-19-18(29-3)10-5-15(2)20(19)30-22/h5-10H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUURRLWAFGZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-7-methyl-1,3-benzothiazole typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions.

    Attachment of the Methoxy and Methyl Groups: These groups are typically introduced through alkylation reactions.

    Formation of the Sulfonyl Phenyl Group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Drug Development: Potential use as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anti-inflammatory properties.

    Biological Studies: Used in studies to understand the interaction of complex organic molecules with biological systems.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-7-methyl-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Physicochemical Comparison of G856-9660 and Related Compounds

Compound Name Molecular Formula MW (g/mol) logP PSA (Ų) Key Structural Features
G856-9660 C22H25N3O4S2 459.59 3.27 67.12 Benzothiazole, ethanesulfonyl, piperazine
Dagrocorat C20H27N7O3S 445.54 N/A N/A Pyrimidine carboxamide, ethanesulfonyl
PF 43(1)-b C34H32Cl2N10O4 739.60 N/A N/A Triazolone, dichlorophenyl, piperazine
PF 43(1)-c C33H32Cl2N10O4 725.57 N/A N/A Triazolone, propyl group, piperazine

Notes on Structural Differences:

  • G856-9660 vs. Dagrocorat: While both contain a piperazine-ethanesulfonyl motif, G856-9660’s benzothiazole core contrasts with Dagrocorat’s pyrimidine-carboxamide structure. This difference may influence target selectivity; benzothiazoles are associated with kinase inhibition, whereas pyrimidine derivatives often target metabolic enzymes .
  • G856-9660 vs. PF 43(1)-b/c: The PF compounds feature triazolone rings and dichlorophenyl groups , which enhance aromatic stacking but increase molecular weight (~730 g/mol vs. 459 g/mol for G856-9660). This could limit their blood-brain barrier penetration compared to G856-9660 .

Pharmacokinetic and Functional Insights

  • Lipophilicity and Solubility: G856-9660’s logP (3.27) is optimal for oral bioavailability, whereas PF 43(1)-b/c’s higher aromaticity likely increases logP, reducing solubility . Dagrocorat’s pyrimidine core may improve solubility but reduce membrane permeability compared to benzothiazoles .

Therapeutic Potential and Screening Data

  • G856-9660: No published target data, but benzothiazoles are explored in oncology (e.g., kinase inhibitors) and neurodegenerative diseases .
  • Dagrocorat: Reported as a glucocorticoid receptor modulator, suggesting anti-inflammatory applications .
  • PF 43(1)-b/c: Triazolones are often antifungal or antiviral agents, though their exact targets remain unspecified .

Biological Activity

2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-7-methyl-1,3-benzothiazole is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The presence of a piperazine moiety and various functional groups enhances its pharmacological profile.

Chemical Structure and Properties

The molecular formula of 2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-7-methyl-1,3-benzothiazole is C22H25N3O5SC_{22}H_{25}N_3O_5S with a molecular weight of approximately 441.57 g/mol. The compound features a unique combination of structural elements that contribute to its biological activity.

PropertyValue
Molecular FormulaC22H25N3O5SC_{22}H_{25}N_3O_5S
Molecular Weight441.57 g/mol
IUPAC Name4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-ylmethanone
CAS Number886925-18-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The proposed mechanism involves:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access.
  • Receptor Modulation : The piperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity.

Biological Activities

Research indicates that 2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-7-methyl-1,3-benzothiazole exhibits several biological activities:

Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent.

Antitumor Effects : Preliminary investigations suggest potential antitumor activity, with specific focus on its effects against various cancer cell lines.

Neuropharmacological Effects : The interaction with neurotransmitter systems hints at possible applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Study : A study evaluated the efficacy of the compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) in the low micromolar range, suggesting potent antibacterial properties.
  • Antitumor Activity : In vitro assays demonstrated that the compound inhibited the growth of human breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values indicating effective cytotoxicity.
  • Neuropharmacology Research : Behavioral studies in rodent models showed that administration of the compound led to significant improvements in anxiety-like behaviors, indicating potential anxiolytic effects.

Comparative Analysis

A comparison with similar compounds reveals unique aspects of 2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-7-methyl-1,3-benzothiazole:

Compound NameBiological Activity
2-{4-[4-(methylsulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazoleAntimicrobial
7-fluoro-2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazoleEnhanced receptor binding
2-{4-[4-(propylsulfonyl)benzoyl]piperazin-1-yl}-5-methylthiazoleAntitumor activity

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